3-(3-fluorobenzenesulfonamido)-N-[(pyridin-2-yl)methyl]benzamide
Description
This compound is a benzamide derivative featuring a 3-fluorobenzenesulfonamido group and a pyridin-2-ylmethyl substituent.
Properties
IUPAC Name |
3-[(3-fluorophenyl)sulfonylamino]-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O3S/c20-15-6-4-9-18(12-15)27(25,26)23-16-8-3-5-14(11-16)19(24)22-13-17-7-1-2-10-21-17/h1-12,23H,13H2,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRZYMNNQKMECI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC(=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diazotization and Sulfonyl Chlorination
Adapting the methodology from CN112830892A, 3-fluoroaniline undergoes diazotization to generate a diazonium salt, which is subsequently converted to the sulfonyl chloride:
Step 1: Diazotization
- Reagents : 3-Fluoroaniline, NaNO₂, HCl, NaBF₄.
- Conditions : 0–5°C, aqueous HCl (6–10 M).
- Mechanism : Formation of a stable fluoroborate diazonium salt to minimize side reactions.
Step 2: Sulfonyl Chlorination
- Reagents : Thionyl chloride (SOCl₂), CuCl₂ catalyst.
- Conditions : 60–80°C, anhydrous conditions.
- Yield : ~95% (extrapolated from analogous reactions).
Equation :
$$
\text{3-Fluoroaniline} \xrightarrow{\text{NaNO}2, \text{HCl}} \text{Diazonium salt} \xrightarrow{\text{SOCl}2, \text{CuCl}_2} \text{3-Fluorobenzenesulfonyl chloride}
$$
Sulfonamidation of 3-Aminobenzamide Intermediate
Preparation of 3-Aminobenzamide
Synthesis :
- Starting Material : 3-Nitrobenzoic acid.
- Reduction : Catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl to yield 3-aminobenzoic acid.
- Amidation : Coupling with (pyridin-2-yl)methylamine using EDCl/HOBt in DMF.
Conditions :
Sulfonamidation Reaction
Reagents :
- 3-Fluorobenzenesulfonyl chloride, 3-aminobenzamide, pyridine (base).
Procedure :
- Dissolve 3-aminobenzamide in anhydrous DCM.
- Add pyridine (2.5 eq) and 3-fluorobenzenesulfonyl chloride (1.2 eq) dropwise at 0°C.
- Warm to room temperature and stir for 4–6 hours.
Workup :
- Quench with ice water, extract with DCM, dry (Na₂SO₄), and purify via column chromatography (SiO₂, ethyl acetate/hexane).
- Yield : 70–75%.
Alternative Pathway: Benzamide Formation Post-Sulfonamidation
Sulfonamidation of 3-Aminobenzoic Acid
Reagents :
- 3-Aminobenzoic acid, 3-fluorobenzenesulfonyl chloride, NaHCO₃.
Conditions :
Amidation with (Pyridin-2-yl)methylamine
Coupling Agents :
- EDCl, HOBt, DIPEA in DMF.
Procedure :
- Activate 3-(3-fluorobenzenesulfonamido)benzoic acid with EDCl/HOBt (1.5 eq each) for 30 minutes.
- Add (pyridin-2-yl)methylamine (1.2 eq) and stir for 12–18 hours.
Purification :
Comparative Analysis of Synthetic Routes
Critical Reaction Optimization Insights
Diazotization Temperature Control
Maintaining temperatures below 5°C during diazotization minimizes decomposition of the diazonium salt, ensuring high yields of 3-fluorobenzenesulfonyl chloride.
Coupling Agent Selection
EDCl/HOBt outperforms other agents (e.g., DCC) in minimizing racemization and improving amidation efficiency.
Solvent Systems
- Sulfonamidation : Dichloromethane (DCM) provides optimal solubility without hydrolyzing sulfonyl chloride.
- Amidation : DMF enhances reactivity of carboxylate intermediates.
Chemical Reactions Analysis
3-(3-fluorobenzenesulfonamido)-N-[(pyridin-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonamide group to an amine.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
3-(3-fluorobenzenesulfonamido)-N-[(pyridin-2-yl)methyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Research: The compound can be used as a tool to study biological pathways and mechanisms, especially those involving sulfonamide interactions.
Industrial Applications: It may be used in the synthesis of more complex molecules or as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 3-(3-fluorobenzenesulfonamido)-N-[(pyridin-2-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit or modulate the activity of these targets. The fluorobenzene and pyridine moieties contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The following table summarizes key structural and physicochemical differences between the target compound and related benzamide derivatives:
Notes:
- *Calculated molecular weight based on formula.
- Sulfonamido-containing analogs (e.g., ) exhibit improved aqueous solubility compared to non-sulfonamide derivatives .
Pharmacological and Physicochemical Properties
- Solubility: The sulfonamido group in the target compound likely improves water solubility compared to non-sulfonamide analogs (e.g., ’s fluorobenzoyl derivative) .
- Metabolic Stability : Fluorine atoms (as in the target compound and ) reduce oxidative metabolism, enhancing half-life .
- Binding Affinity : Pyridinylmethyl and sulfonamido groups may target kinases or GPCRs, similar to ’s anti-inflammatory benzimidazole-benzamides .
Biological Activity
3-(3-Fluorobenzenesulfonamido)-N-[(pyridin-2-yl)methyl]benzamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, effects, and relevant studies.
Chemical Structure and Properties
- Molecular Formula : C19H16FN3O3S
- Molecular Weight : 385.41 g/mol
- IUPAC Name : this compound
The compound is believed to interact with various biological targets, notably the NLRP3 inflammasome, which plays a crucial role in inflammatory responses. Studies have shown that modifications in the sulfonamide and benzamide moieties can significantly influence the compound's inhibitory potency against the NLRP3 inflammasome.
Biological Activity Overview
-
Anti-inflammatory Effects :
- The compound has demonstrated significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators in various cell lines.
- A study indicated that analogues of this compound exhibited IC50 values as low as 0.42 μM against NLRP3, suggesting strong potential for therapeutic applications in inflammatory diseases .
- Anticancer Activity :
- Selectivity and Target Engagement :
Case Study 1: In Vivo Efficacy
In a mouse model study, compounds derived from this scaffold were tested for their ability to reduce inflammation associated with Alzheimer’s disease and myocardial infarction. The results demonstrated a significant reduction in inflammatory markers, supporting the compound's potential therapeutic role .
Case Study 2: Structure-Activity Relationship (SAR)
A series of analogues were synthesized to explore the SAR related to the sulfonamide group. It was found that specific substitutions could enhance biological activity while retaining favorable pharmacokinetic properties .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
